molecular formula C8H4F2 B118628 1-Ethynyl-3,5-difluorobenzene CAS No. 151361-87-4

1-Ethynyl-3,5-difluorobenzene

Cat. No. B118628
M. Wt: 138.11 g/mol
InChI Key: OTDGZDMGSFBZLI-UHFFFAOYSA-N
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Description

1-Ethynyl-3,5-difluorobenzene is a compound that is part of a broader class of ethynylbenzene derivatives. These compounds are characterized by the presence of an ethynyl group (-C≡CH) attached to a benzene ring that may also contain other substituents, such as fluorine atoms. The specific placement of the ethynyl group and the difluorine atoms at positions 3 and 5 on the benzene ring defines the compound's unique chemical identity and influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of ethynylbenzene derivatives can vary depending on the desired substituents on the benzene ring. For instance, the synthesis of oligonucleotides containing a nucleotide analog with an ethynylfluorobenzene as a nucleobase surrogate involves the preparation of a 5'-protected 3'-phosphoramidite of 1-(2'-deoxy-β-d-ribofuranosyl)-2-ethynyl-4-fluorobenzene, which is then employed in the synthesis of oligonucleotides . This indicates that the synthesis of such compounds can be complex and may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of ethynylbenzene derivatives can exhibit a significant diversity even with subtle changes in the molecular structure, such as the length of alkoxy chains. For example, the structures of three homologous dialkoxy ethynylnitrobenzenes, which differ only in the length of the alkoxy chain, show great diversity in their crystal structures . This suggests that the molecular structure of 1-Ethynyl-3,5-difluorobenzene would also be influenced by its substituents, potentially affecting its crystalline form and the interactions it can form with other molecules.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynylbenzene derivatives are determined by their molecular structure. For instance, the melting points of oligonucleotide duplexes containing ethynylfluorobenzene nucleotide analogs are reported to be higher than those containing difluorotoluene moieties . This indicates that the introduction of the ethynyl group and fluorine atoms can significantly influence the stability and melting behavior of these compounds. The specific physical and chemical properties of 1-Ethynyl-3,5-difluorobenzene would depend on its molecular structure, which could include factors such as polarity, boiling point, solubility, and reactivity.

Scientific Research Applications

1. Ion-Pi Interactions

1-Ethynyl-3,5-difluorobenzene has been studied for its role in ion-pi interactions, specifically in 1,3,5-triethynylbenzene systems. The ethynyl group acts as an electron-withdrawing group, favoring anion-pi interaction but showing little influence on cation-pi interaction. This behavior was examined through geometrical and energetic features of the complexes, AIM, and charge analyses, and by partitioning the interaction energy (Lucas, Quiñonero, Frontera, & Deyà, 2009).

2. Inclusion in Oligonucleotides

Research on 1-Ethynyl-3,5-difluorobenzene includes its use in oligonucleotide synthesis. A study incorporated a 1-ethynyl-3,5-difluorobenzene analog into oligonucleotides, showing that it melts higher than a duplex containing a difluorotoluene moiety, indicating its potential for unique nucleotide interactions (Griesang & Richert, 2002).

3. Host-Guest Interactions

The compound is also noted for its role in unexpected host-guest interactions in crystalline states. For example, coupling 1-ethynyl-3-hydroxybenzene with 1,2-diiodobenzene led to a screw-type arrangement with tetrahedral cavities filled with water molecules, forming an unexpected host-guest complex (Schmittel, Morbach, Engelen, & Panthöfer, 2001).

4. Improved π-π Stacking Affinity

Another important application is in the study of π-π stacking affinity. The ethynyl substituent in 1,3,5-triethynylbenzene, a related compound, was found to improve stacking affinity compared to benzene and 1,3,5-trifluorobenzene. This indicates potential applications in molecular assembly and nanostructure design (Lucas, Quiñonero, Frontera, & Deyà, 2011).

5. Synthesis of Novel Molecules

The compound is also utilized in the synthesis of novel molecules. For instance, its use in the cyclocarbonylation of 1-ethynyl-2-allenylbenzenes to produce 1H-cyclopenta[a]inden-2-ones underlines its versatility in synthetic chemistry (Datta & Liu, 2005).

Safety And Hazards

1-Ethynyl-3,5-difluorobenzene is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

properties

IUPAC Name

1-ethynyl-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDGZDMGSFBZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400843
Record name 1-Ethynyl-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-3,5-difluorobenzene

CAS RN

151361-87-4
Record name 1-Ethynyl-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-3,5-difluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
B Ertunc, AM Sevim, M Durmuş, ZA Bayır - Polyhedron, 2015 - Elsevier
In this work, the synthesis of a novel phthalonitrile derivative with fluoroalkynyl functionalized groups and its peripherally tetrasubstituted zinc(II) and indium(III) phthalocyanine …
Number of citations: 20 www.sciencedirect.com
J Herman, P Harmata, M Czerwiński, O Strzeżysz… - Materials, 2021 - mdpi.com
The synthesis and characterization of new deuterated liquid crystal (LC) compounds based on phenyl tolane core is described in this paper. The work presents an alternative molecular …
Number of citations: 3 www.mdpi.com
CA Bunders, JJ Richards, C Melander - Bioorganic & medicinal chemistry …, 2010 - Elsevier
The synthesis and biofilm inhibitory activity of a 30-member aryl amide 2-aminoimidazole library against the three biofilm forming Gram-negative bacteria Escherichia coli, …
Number of citations: 56 www.sciencedirect.com
E Rossi, A Colombo, C Dragonetti, D Roberto… - Journal of Materials …, 2012 - pubs.rsc.org
Two new cyclometallated platinum(II) complexes have been prepared that incorporate a terdentate N^C^N-coordinating ligand and a monodentate acetylide co-ligand. The complexes, …
Number of citations: 84 pubs.rsc.org
GC Midya, B Parasar, K Dhara, J Dash - Organic & Biomolecular …, 2014 - pubs.rsc.org
Regioselective dimerization of terminal aryl alkynes to produce conjugated enynes has been achieved using FeCl3 and KOtBu in the presence of either DMEDA or dppe. The reaction …
Number of citations: 55 pubs.rsc.org
D Song, Y Park, J Yoon, W Aman, JM Hah… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 1,2,3-triazolylsalicylamide derivatives has been developed from the antiproliferative agent 7 and was evaluated for their Aurora kinase inhibitory activity. The novel 1,2,3-…
Number of citations: 13 www.sciencedirect.com
ASC Vieira - 2017 - run.unl.pt
"In the last decades, fungal infections have become a serious problem, mainly due to the excessive use of this reduced number of drugs, leading to an increase of acquired resistances1…
Number of citations: 0 run.unl.pt
M Krishnamurthy, NP Lobo… - ACS Biomaterials Science …, 2020 - ACS Publications
The vast application potentials of bacterial cellulose (BC)-based materials for developing leather-like materials, wound-healing materials and electronic materials have been realized …
Number of citations: 16 pubs.acs.org
DH Song, JS Ryu - Bulletin of the Korean Chemical Society, 2014 - Citeseer
Gold-catalyzed tandem cyclization− oxidative alkynylation and cyclization-fluorination reactions of 2-alkynone O-methyloximes are described. The reactions proceed smoothly at room …
Number of citations: 6 citeseerx.ist.psu.edu
E Amato, T Bankemper, R Kidney, T Do, A Onate… - Bioorganic & medicinal …, 2014 - Elsevier
Fluorinated isoflavanones and bifunctionalized isoflavanones were synthesized through a one-step gold(I)-catalyzed annulation reaction. These compounds were evaluated for their in …
Number of citations: 24 www.sciencedirect.com

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